Welcome to the BenchChem Online Store!
molecular formula C8H13NO B1194371 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol CAS No. 83662-06-0

2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol

Cat. No. B1194371
M. Wt: 139.19 g/mol
InChI Key: AREYOJNLKFSXPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04833150

Procedure details

A mixture of 20 g (0.33 mol) of 2-aminoethanol and 38 g (0.33 mol) of 2,5-hexanedione was stirred until the vigorous reaction subsided. 100 ml of toluene was added and the solution was refluxed to 15 hours in a Dean-Stark apparatus. The solvent was removed in vacuo and the resulting oil was kugelrohr distilled at 110° C./1.5 mm to yield 40 g (87%) of a white solid. NMR (CDCl3) δ 2.1 (1H, s), 2.2 (6H, s), 3.7 (4H, m), 5.6 (2H, s)
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][OH:4].[CH3:5][C:6](=O)[CH2:7][CH2:8][C:9](=O)[CH3:10]>C1(C)C=CC=CC=1>[OH:4][CH2:3][CH2:2][N:1]1[C:9]([CH3:10])=[CH:8][CH:7]=[C:6]1[CH3:5]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NCCO
Name
Quantity
38 g
Type
reactant
Smiles
CC(CCC(C)=O)=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred until the vigorous reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed to 15 hours in a Dean-Stark apparatus
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the resulting oil was kugelrohr distilled at 110° C./1.5 mm

Outcomes

Product
Name
Type
product
Smiles
OCCN1C(=CC=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.